Methylprednisolone acetate-d6

Bioanalysis Isotope Dilution Mass Spectrometry Pharmacokinetics

Methylprednisolone acetate-d6 is a stable isotope-labeled analog of the synthetic glucocorticoid methylprednisolone acetate, incorporating six deuterium atoms (d6). Its primary research application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantitation of the unlabeled drug and its metabolites in complex biological matrices.

Molecular Formula C24H32O6
Molecular Weight 422.5 g/mol
Cat. No. B12372205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone acetate-d6
Molecular FormulaC24H32O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
InChIInChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i5D,10D,11D2,13D,21D
InChIKeyPLBHSZGDDKCEHR-CUDOFGGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylprednisolone Acetate-d6 Procurement Guide: Deuterated Internal Standard for LC-MS/MS Quantitation of Synthetic Corticosteroids


Methylprednisolone acetate-d6 is a stable isotope-labeled analog of the synthetic glucocorticoid methylprednisolone acetate, incorporating six deuterium atoms (d6). Its primary research application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantitation of the unlabeled drug and its metabolites in complex biological matrices [1]. This compound belongs to the class of isotopically labeled corticosteroid analytical standards and is specifically designed to correct for matrix effects, extraction variability, and instrument fluctuations, which are critical for achieving regulatory-compliant bioanalytical method validation [2].

Methylprednisolone Acetate-d6: Why Non-Deuterated or Class Analogs Cannot Be Substituted in Validated LC-MS/MS Workflows


In quantitative LC-MS/MS, substituting a stable isotope-labeled internal standard (SIL-IS) with a non-deuterated analog or a structural analog introduces unacceptable analytical risk. Non-deuterated methylprednisolone acetate cannot be used because it co-elutes with and is indistinguishable from the target analyte in the mass spectrometer, precluding any correction for matrix effects or sample loss. Using a different corticosteroid IS (e.g., cortisol-d4 or triamcinolone-d6) is also problematic because differences in chemical structure and ionization efficiency mean it will not accurately track the analyte through sample preparation and ionization, leading to significant quantitative bias [1]. Furthermore, studies have shown that even deuterated ISs can exhibit a retention time shift due to the deuterium isotope effect, causing differential matrix effects that compromise accuracy if not properly managed [2]. Therefore, a high-purity, analyte-matched deuterated IS like Methylprednisolone acetate-d6 is required to meet FDA and EMA bioanalytical method validation guidelines for accuracy and precision [3].

Methylprednisolone Acetate-d6 Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data for Procurement Decisions


Isotopic Enrichment and Chemical Purity: Ensuring Reliable Quantitation with Methylprednisolone Acetate-d6

Methylprednisolone acetate-d6 is commercially supplied with a certified isotopic enrichment of 98% atom D and a chemical purity of 97.7% by HPLC . This high isotopic enrichment is essential because the presence of unlabeled (d0) molecules in the IS stock would contribute to the analyte signal, causing a positive bias and raising the lower limit of quantitation (LLOQ). In contrast, the use of a non-deuterated IS, such as plain methylprednisolone acetate, offers 0% atom D enrichment, providing no means to differentiate IS signal from analyte signal, rendering quantitation impossible in complex matrices [1].

Bioanalysis Isotope Dilution Mass Spectrometry Pharmacokinetics

Superior Matrix Effect Compensation: Methylprednisolone Acetate-d6 vs. Structural Analogs in LC-ESI-MS/MS

A fundamental requirement for a reliable internal standard is its ability to co-elute with and mimic the ionization behavior of the target analyte. Methylprednisolone acetate-d6 is structurally identical to its non-deuterated counterpart, differing only in mass. This ensures near-identical chromatographic retention time and ionization efficiency, allowing it to accurately compensate for matrix-induced ion suppression or enhancement [1]. In contrast, a widely cited study on a different compound class demonstrated that a deuterated internal standard exhibited a slight retention time shift (due to the deuterium isotope effect), resulting in a 59.2% quantitative bias compared to a 13C-labeled IS when analyzing a complex urinary biomarker [2]. This highlights the risk of using a non-analyte-matched or poorly characterized IS, even a deuterated one.

LC-MS/MS Matrix Effects Ion Suppression Bioanalytical Method Validation

Validated Assay Sensitivity: Achieving Low LLOQ for Methylprednisolone Acetate with a Deuterated Internal Standard

The use of a deuterated internal standard (MP-D2) for the quantitation of methylprednisolone acetate (MPA) has been validated in a rat plasma LC-MS/MS method, achieving a lower limit of quantitation (LLOQ) of 6 ng/mL [1]. This sensitivity is critical for tracking the drug's pharmacokinetic profile over an extended period following administration. While this specific method used MP-D2, Methylprednisolone acetate-d6 offers an alternative with a higher mass shift (+6 Da vs +2 Da), which can be advantageous for avoiding potential cross-talk or interference from naturally occurring isotopes in complex biological matrices.

Pharmacokinetics Bioanalysis Method Validation LLOQ

Avoidance of Analytical Interference: Higher Mass Shift of Methylprednisolone Acetate-d6 Reduces Cross-Talk Risk

Methylprednisolone acetate-d6 provides a mass shift of +6 Da relative to the unlabeled analyte, compared to the +2 Da shift of MP-D2, which has been used in published assays [1]. A larger mass difference is generally preferred in LC-MS/MS method development. It reduces the risk of signal 'cross-talk' or interference, where the isotopic envelope of the analyte (e.g., the M+2 peak from naturally abundant 13C or 18O) can contribute to the IS channel, or vice versa. This is a significant advantage when quantifying compounds at low concentrations in complex matrices like plasma or tissue homogenates.

Mass Spectrometry Interference Isotopic Purity Bioanalysis

Regulatory Compliance and Procurement: Methylprednisolone Acetate-d6 as a Critical Reagent for Validated Bioanalysis

For any bioanalytical method intended to support regulatory submissions (e.g., IND, NDA, ANDA), the use of a stable isotope-labeled internal standard is the gold standard and is strongly recommended by regulatory agencies like the FDA and EMA [1]. While a USP reference standard exists for methylprednisolone acetate, it is intended for identity and purity testing of drug substance and product, not for use as an internal standard in biological matrices . Methylprednisolone acetate-d6 is a dedicated research chemical specifically designed and manufactured for this purpose, with a defined isotopic purity that supports robust method validation and long-term assay reproducibility.

Bioanalytical Method Validation FDA Guidance EMA Guidelines Reference Standards

Optimal Application Scenarios for Methylprednisolone Acetate-d6: Maximizing Value in Bioanalytical and Pharmacokinetic Studies


Validated LC-MS/MS Quantitation of Methylprednisolone Acetate in Plasma for Pharmacokinetic (PK) Studies

Methylprednisolone acetate-d6 is the ideal internal standard for developing and validating LC-MS/MS methods to measure methylprednisolone acetate concentrations in plasma. This is essential for conducting pharmacokinetic studies in animals or humans following administration of Depo-Medrol® or other long-acting injectable suspensions [1]. The high isotopic purity ensures minimal interference and meets the rigorous accuracy and precision criteria required for GLP and regulatory bioanalysis [2].

Accurate Quantitation of Methylprednisolone Acetate in Complex Matrices: Tissue, Urine, and Synovial Fluid Analysis

For studies investigating the local tissue distribution, metabolism, or excretion of methylprednisolone acetate, the drug must be quantified in complex matrices like tissue homogenates, urine, or synovial fluid. These matrices are prone to significant ion suppression or enhancement. The use of a closely matched deuterated IS like Methylprednisolone acetate-d6 is crucial for correcting these variable matrix effects and obtaining reliable, unbiased concentration data [3].

Metabolic Profiling and Doping Control Analysis of Corticosteroids

In research applications focused on identifying and quantifying metabolites of methylprednisolone acetate, such as in doping control or toxicology, a deuterated IS is indispensable. It allows for the precise relative quantitation of metabolites, even when authentic metabolite standards are unavailable, by providing a stable reference point for normalization and recovery correction across complex sample preparation workflows [4].

Use as a Labeled Impurity Standard in Pharmaceutical Quality Control

Methylprednisolone acetate-d6 can serve as a labeled impurity standard. By spiking a known amount into a drug substance sample and analyzing by LC-MS, it can be used to accurately identify and quantify related process impurities or degradation products of methylprednisolone acetate, leveraging its unique mass signature for definitive identification .

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